molecular formula C13H18N2OS B5815818 N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide

N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide

Cat. No. B5815818
M. Wt: 250.36 g/mol
InChI Key: WQZZUNOLVCLPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a derivative of carbothioamide and is synthesized through a specific method.

Mechanism of Action

N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide exerts its effects through the activation of the hypothalamus-pituitary-gonadal axis, resulting in the increased secretion of luteinizing hormone and follicle-stimulating hormone. This leads to the stimulation of gonadal steroidogenesis and the subsequent increase in the production of testosterone and estrogen. N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide also has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been shown to have various biochemical and physiological effects, including the stimulation of gonadal steroidogenesis, the increase in feed intake and growth rate of livestock, the improvement of the growth rate and survival rate of fish, and the reduction of oxidative stress and inflammation in the brain. N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has also been found to have potential anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has several advantages for lab experiments, including its relatively simple synthesis method, its potential applications in various fields, and its well-characterized mechanism of action. However, N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide also has some limitations, including its potential toxicity and the need for further research to fully understand its effects and potential applications.

Future Directions

There are several future directions for the research of N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide, including the investigation of its potential applications in other fields, such as veterinary medicine and environmental science. Further research is also needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases. Additionally, the development of new and improved synthesis methods for N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide may lead to increased efficiency and reduced toxicity.

Synthesis Methods

N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide is synthesized through the reaction of 2,5-dimethylaniline with carbon disulfide, followed by the reaction with morpholine and hydrochloric acid. The resulting compound is then treated with sodium hydroxide, resulting in the formation of N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide. This synthesis method is a relatively simple process and can be performed in a laboratory setting.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been found to have potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been shown to increase the feed intake and growth rate of livestock, such as pigs and chickens. In aquaculture, N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been used to improve the growth rate and survival rate of fish. In medicine, N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been found to have potential anticancer and neuroprotective properties.

properties

IUPAC Name

N-(2,5-dimethylphenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-10-3-4-11(2)12(9-10)14-13(17)15-5-7-16-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZZUNOLVCLPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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